![molecular formula C18H15IN2O3S B2928517 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide CAS No. 393839-06-0](/img/structure/B2928517.png)

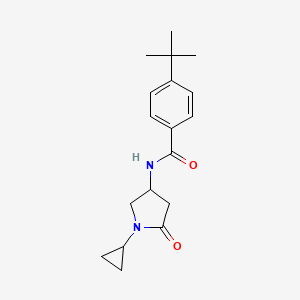

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide, also known as [125I]IBZM, is a radioligand used in scientific research to study dopamine D2 receptors in the brain. It is a valuable tool for investigating the role of dopamine in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide: derivatives have shown promise as antimicrobial agents. They exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . These compounds could be crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

RNA Polymerase Inhibition

These compounds have been synthesized as inhibitors of bacterial RNA polymerase (RNAP), a key enzyme in the synthesis of RNAs in bacteria . This makes them potential candidates for antibacterial drugs, addressing the urgent need for new treatments due to the increasing prevalence of drug-resistant bacterial strains.

Neuroinflammation Modulation

Derivatives of this compound have been indicated to have effects on neuroinflammation, which is a significant factor in the pathogenesis of various brain disorders . They could be used to modulate microglial activation, potentially offering therapeutic benefits for diseases characterized by neuroinflammation.

Green Chemistry Applications

The synthesis of these compounds involves green chemistry protocols, which are environmentally friendly and sustainable . This aspect is crucial in modern pharmaceutical manufacturing, aiming to reduce the environmental impact of drug synthesis.

Lead Structure for Drug Development

The compound has been identified as a lead structure for the development of potent bacterial RNAP inhibitors . This highlights its importance in medicinal chemistry, where it can serve as a starting point for the synthesis of new drugs with improved efficacy and safety profiles.

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to inhibit clk1 and dyrk1a kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

Based on its structural similarity to other compounds, it is plausible that it interacts with its targets (clk1 and dyrk1a kinases) by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in the phosphorylation status of downstream proteins, altering their activity and the cellular processes they regulate.

Biochemical Pathways

For instance, DYRK1A is involved in neurodevelopmental and neurodegenerative processes, while CLK1 plays a role in circadian rhythms . Therefore, inhibition of these kinases could affect these pathways and their downstream effects.

Pharmacokinetics

A related compound was investigated in wistar rats, which could provide some insights into the potential pharmacokinetics of this compound .

Eigenschaften

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15IN2O3S/c1-23-11-7-8-13(16(9-11)24-2)15-10-25-18(20-15)21-17(22)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEVOTKLJJLRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3I)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)

![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)

![Bicyclo[5.1.0]octan-4-amine hydrochloride](/img/structure/B2928439.png)

![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)